molecular formula C26H22F3N3O2S B7840902 2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B7840902
M. Wt: 497.5 g/mol
InChI Key: QXGBYQIFXZESFN-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione” is a chemical entity that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct . The reaction can be represented as:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced equipment and techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base in chemical reactions, facilitating the formation of various chemical bonds . Its ability to participate in different types of reactions makes it a versatile compound in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione include:

  • Phosgene
  • Imidazole

Uniqueness

What sets this compound apart from these similar compounds is its unique ability to act as both a nucleophile and a base in chemical reactions. This dual functionality makes it particularly valuable in organic synthesis, where it can facilitate the formation of complex molecules with high efficiency .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O2S/c1-14-9-11-15(12-10-14)13-35-25-31-23-22(24(34)32-25)20(21-18(30-23)7-4-8-19(21)33)16-5-2-3-6-17(16)26(27,28)29/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,30,31,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGBYQIFXZESFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=CC=C5C(F)(F)F)C(=O)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NC(=O)C3=C(N2)NC4=C(C3C5=CC=CC=C5C(F)(F)F)C(=O)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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